2-(4-Fluorophenyl)-2-methyloxirane
Overview
Description
2-(4-Fluorophenyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This particular compound features a fluorophenyl group and a methyloxirane group, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2-methyloxirane typically involves the epoxidation of 4-fluorostyrene. One common method is the reaction of 4-fluorostyrene with a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:
4-Fluorostyrene+m-CPBA→this compound+by-products
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-(4-Fluorophenyl)-2-methyloxirane can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-2-methyloxirane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2-methyloxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, where the epoxide ring opens to form more stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-2-methyloxirane: Similar structure but lacks the fluorine atom.
2-(4-Chlorophenyl)-2-methyloxirane: Contains a chlorine atom instead of fluorine.
2-(4-Bromophenyl)-2-methyloxirane: Contains a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(4-Fluorophenyl)-2-methyloxirane imparts unique properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions in various applications. This makes it distinct from its analogs and valuable in specific research and industrial contexts.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2-methyloxirane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-9(6-11-9)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PASVNUFCKZMCHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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